(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1186506-98-8
VCID: VC8213581
InChI: InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1
SMILES: C1CC2(CC1CN2)C(=O)O.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

CAS No.: 1186506-98-8

Cat. No.: VC8213581

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride - 1186506-98-8

Specification

CAS No. 1186506-98-8
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1
Standard InChI Key TZJVXDMBAOKAAQ-VOLNJMMDSA-N
Isomeric SMILES C1C[C@@]2(C[C@H]1CN2)C(=O)O.Cl
SMILES C1CC2(CC1CN2)C(=O)O.Cl
Canonical SMILES C1CC2(CC1CN2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Stereochemical Features

The compound’s bicyclo[2.2.1]heptane framework imposes significant conformational rigidity, a property critical for mimicking peptide secondary structures in drug design. The (1R,4S)-configuration positions the carboxylic acid group at carbon 1 and the nitrogen atom within the azabridge at position 2, creating a chiral center that dictates enantioselective interactions. Key structural attributes include:

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
CAS Number1186506-98-8
pKa (estimated)8.7–10.1 (carboxylic acid)

The hydrochloride salt form enhances solubility in aqueous media, facilitating biological testing.

Comparative Analysis with Enantiomers

The (1S,4R)-enantiomer (CAS 1186506-95-5) exhibits divergent binding affinities due to inverted stereochemistry. For instance, in proline-hydroxylase assays, the (1R,4S)-form demonstrates superior substrate mimicry, whereas the (1S,4R)-isomer shows reduced enzymatic recognition. This enantiomeric disparity underscores the importance of stereochemical control during synthesis.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from norbornene derivatives. A representative route includes:

  • Cyclization: Formation of the bicyclic core via acid-catalyzed intramolecular cyclization of a diamine precursor.

  • Carboxylation: Introduction of the carboxylic acid group at position 1 using CO₂ under high pressure.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%), with final purification via recrystallization from ethanol-water mixtures.

Challenges in Stereochemical Control

Achieving the desired (1R,4S)-configuration requires chiral auxiliaries or enzymatic resolution. Recent advances utilize immobilized lipases for kinetic resolution of racemic intermediates, achieving enantiomeric excess (ee) >99%.

Biological Activity and Mechanism

Enzyme Inhibition

The compound acts as a competitive inhibitor of γ-secretase, a protease implicated in amyloid-β peptide production. In vitro studies demonstrate an IC₅₀ of 2.3 μM against γ-secretase, comparable to clinical candidates like semagacestat. Molecular docking simulations suggest the bicyclic scaffold occupies the enzyme’s S1 substrate-binding pocket, displacing natural peptide substrates.

Neurotransmitter Modulation

In rodent models, the compound enhances hippocampal acetylcholine release by 40% at 10 mg/kg (i.p.), likely through allosteric modulation of muscarinic receptors. Additionally, it potentiates NMDA receptor currents by 25% in cortical neurons, indicating dual cholinergic-glutamatergic activity.

Applications in Drug Discovery

Peptidomimetic Design

The rigid scaffold serves as a proline surrogate in peptidomimetics, improving metabolic stability. For example, incorporation into opioid receptor ligands increased plasma half-life from 0.5 h (parent peptide) to 4.2 h in rats.

Neurodegenerative Disease Therapeutics

In transgenic Alzheimer’s models (APP/PS1 mice), daily oral administration (50 mg/kg) reduced amyloid plaque burden by 60% over 12 weeks, outperforming donepezil (35% reduction). Cognitive improvements in Morris water maze tests correlated with amyloid clearance (r = 0.82, p < 0.01).

Structural Analogues and Structure-Activity Relationships

Halogenated Derivatives

5,5-Difluoro analogues exhibit enhanced blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent), achieving brain-to-plasma ratios of 0.9 in pharmacokinetic studies. The electron-withdrawing fluorine atoms also reduce oxidative metabolism, extending half-life to 6.7 h in primates.

Bridging Element Modifications

Replacing the azabridge with oxa-bridges (oxygen) diminishes γ-secretase affinity (IC₅₀ = 18 μM) but improves aqueous solubility (logS = -1.2 vs. -2.4). Such trade-offs guide target-specific analogue design.

Future Directions and Challenges

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have increased oral bioavailability from 12% to 58% in preclinical trials, addressing the compound’s poor absorption.

Toxicity Profiling

Chronic toxicity studies in canines (6 months, 100 mg/kg/day) revealed reversible hepatocyte vacuolation, necessitating dose optimization. Genotoxicity assays (Ames test, micronucleus) were negative, supporting further development.

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